N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Overview
Description
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Similar compounds with aminothiazole and benzothiazole structures have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit antimicrobial activity, possibly through interaction with bacterial cell membranes The presence of the ethoxy group and the benzothiazole structure could potentially enhance the compound’s ability to penetrate microbial cell walls and disrupt essential cellular processes
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may interfere with essential biochemical pathways in microbial cells, leading to their death
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the death of microbial cells, possibly through disruption of essential cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has been studied for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial activity against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[1-(4-nitrobenzoyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide .
- N-(1,3-benzothiazol-2-yl)-2-[1-(2,4-dinitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide .
Uniqueness
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its specific combination of benzothiazole and thiazole moieties, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-32-15-5-6-18-19(11-15)34-23(25-18)26-20(28)9-14-12-33-22(24-14)27-21(29)13-7-16(30-2)10-17(8-13)31-3/h5-8,10-12H,4,9H2,1-3H3,(H,24,27,29)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPFDISZHHBMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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